molecular formula C5H7NO4 B11773251 (R)-methyl 2-oxooxazolidine-5-carboxylate

(R)-methyl 2-oxooxazolidine-5-carboxylate

Cat. No.: B11773251
M. Wt: 145.11 g/mol
InChI Key: YOAIRDDVWDKCTO-GSVOUGTGSA-N
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Description

®-methyl 2-oxooxazolidine-5-carboxylate is a chemical compound with the molecular formula C5H7NO4. It belongs to the class of oxazolidinones, which are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-methyl 2-oxooxazolidine-5-carboxylate typically involves the cyclization of amino acids or their derivatives. One common method is the reaction of an amino acid ester with an isocyanate, followed by cyclization to form the oxazolidinone ring. The reaction conditions often require the use of a base, such as triethylamine, and an organic solvent, such as dichloromethane .

Industrial Production Methods

Industrial production of ®-methyl 2-oxooxazolidine-5-carboxylate may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

®-methyl 2-oxooxazolidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while nucleophilic substitution can produce a variety of substituted oxazolidinones .

Mechanism of Action

The mechanism of action of ®-methyl 2-oxooxazolidine-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-methyl 2-oxooxazolidine-5-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C5H7NO4

Molecular Weight

145.11 g/mol

IUPAC Name

methyl (5R)-2-oxo-1,3-oxazolidine-5-carboxylate

InChI

InChI=1S/C5H7NO4/c1-9-4(7)3-2-6-5(8)10-3/h3H,2H2,1H3,(H,6,8)/t3-/m1/s1

InChI Key

YOAIRDDVWDKCTO-GSVOUGTGSA-N

Isomeric SMILES

COC(=O)[C@H]1CNC(=O)O1

Canonical SMILES

COC(=O)C1CNC(=O)O1

Origin of Product

United States

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